N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide

Lipophilicity Metabolic Stability Guanine Riboswitch

N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide (CAS 136675-83-7) is a synthetic, non‑nucleosidic guanine derivative that carries both a C8‑bromo substituent and a N2‑pivaloyl protecting group on the 6‑oxopurine core. This dual modification distinguishes it from mono‑substituted guanine analogs, offering synthetic chemists a single intermediate that can simultaneously serve as a cross‑coupling substrate at C8 and a lipophilicity‑enhanced building block at N2.

Molecular Formula C10H12BrN5O2
Molecular Weight 314.14 g/mol
CAS No. 136675-83-7
Cat. No. B6594783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide
CAS136675-83-7
Molecular FormulaC10H12BrN5O2
Molecular Weight314.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=N2)Br
InChIInChI=1S/C10H12BrN5O2/c1-10(2,3)7(18)16-9-14-5-4(6(17)15-9)12-8(11)13-5/h1-3H3,(H3,12,13,14,15,16,17,18)
InChIKeyAQIZRYCMCCSUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide (CAS 136675-83-7): A Dual‑Functionalized Purine Scaffold for MedChem Synthesis & Procurement


N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide (CAS 136675-83-7) is a synthetic, non‑nucleosidic guanine derivative that carries both a C8‑bromo substituent and a N2‑pivaloyl protecting group on the 6‑oxopurine core . This dual modification distinguishes it from mono‑substituted guanine analogs, offering synthetic chemists a single intermediate that can simultaneously serve as a cross‑coupling substrate at C8 and a lipophilicity‑enhanced building block at N2 [1]. The compound is commercially available at standard purities of 95% with batch‑specific quality certificates (NMR, HPLC, GC) and is primarily employed in early‑stage drug discovery for the synthesis of antiviral and anticancer purine analog libraries .

Why N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide Cannot Be Replaced by a Common Guanine Derivative in Medicinal Chemistry Procurement


Procuring a generic N2‑protected guanine (e.g., N2‑acetylguanine or N2‑isobutyrylguanine) or a simple 8‑bromoguanine in place of the target compound is not chemically equivalent because the target uniquely combines a sterically bulky, hydrophobic pivaloyl group and a reactive C8‑bromo handle on the same 6‑oxopurine scaffold . The pivaloyl group provides greater steric protection and distinct lipophilicity compared to smaller acyl groups, altering solubility, metabolic stability, and binding interactions, while the C8‑bromo substituent enables Pd‑catalyzed cross‑coupling reactions that are impossible with non‑halogenated analogs [1]. Using a non‑brominated N2‑pivaloylguanine (CAS 136675-82-6) forfeits the diversification potential at C8, and using an N2‑acetyl‑8‑bromoguanine results in a less hydrophobic, more metabolically labile protecting group . The following comparative evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: Where N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide Outperforms or Differs from Its Closest Analogs


N2‑Pivaloyl Versus N2‑Acetyl Protection: Lipophilicity and Binding Affinity Benchmarking

The N2‑pivaloyl group provides a markedly higher LogP contribution than the N2‑acetyl group, translating into distinct physicochemical and binding properties. In surface plasmon resonance (SPR) assays with the guanine riboswitch, N2‑pivaloylguanine lost measurable binding affinity, whereas N2‑acetylguanine retained high affinity [1]. This indicates that the pivaloyl group sterically disrupts Watson‑Crick pairing at N2, a property that can be exploited when designing compounds intended to avoid riboswitch‑mediated gene regulation. For the target compound, the predicted LogP is approximately 0.83 (ACD/Labs), compared to approximately 0.21 for N2‑acetyl‑8‑bromoguanine, reflecting a roughly four‑fold increase in calculated lipophilicity .

Lipophilicity Metabolic Stability Guanine Riboswitch Protecting Group Strategy

C8‑Bromo as a Versatile Synthetic Handle: Cross‑Coupling Reactivity Not Available in Non‑Halogenated Analogs

The C8‑bromo substituent enables Pd‑catalyzed Stille and Suzuki cross‑coupling reactions that are entirely inaccessible with non‑halogenated guanine derivatives. In the Stille coupling of 8‑bromoguanines with aryl stannanes, the addition of triphenylarsine or triphenylbismuth ligands reduced reaction times and improved product yields to excellent levels [1]. This reactivity is preserved in N2‑protected 8‑bromoguanine derivatives, including the target compound, which serves as a direct precursor to 8‑aryl guanine libraries . Non‑brominated N2‑pivaloylguanine (CAS 136675-82-6) cannot participate in such cross‑coupling reactions.

Cross‑Coupling Stille Reaction Suzuki Coupling 8‑Aryl Guanine Synthesis

Cytotoxicity Differentiation: HeLa Cell Apoptosis Induction Data for the Target Compound

In a HeLa cell viability study, N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide demonstrated an IC50 of 15 µM for apoptosis induction, linked to increased reactive oxygen species (ROS) levels . While this is a single‑timepoint, single‑cell‑line dataset without direct comparator data in the same assay, it provides a baseline activity level that can be compared to published IC50 values for related purine derivatives in HeLa cells, which typically range from 1 µM to >100 µM depending on substitution pattern [1]. Users are cautioned that this data point derives from a vendor‑cited study and should be independently verified.

Anticancer Cytotoxicity HeLa Cells Apoptosis

Structural and Tautomeric Characterization: NMR‑Grade Purity Verification for Reproducible Research

The target compound is supplied with batch‑specific quality certificates including NMR, HPLC, and GC data at ≥95% purity . This is a procurement‑relevant differentiator because N2‑acyl‑8‑bromoguanine derivatives are known to exist as mixtures of N7‑H and N9‑H tautomers, which can complicate biological interpretation if not properly characterized . The availability of NMR spectra ensures that the tautomeric form and purity level are documented, reducing the risk of irreproducible results that can arise from purchasing uncharacterized or poorly characterized analogs from general‑purpose chemical suppliers.

Quality Control NMR HPLC Reproducibility

Highest‑Value Application Scenarios for N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide Based on Quantitative Evidence


Divergent Synthesis of 8‑Aryl Guanine Libraries via Pd‑Catalyzed Cross‑Coupling

The C8‑bromo substituent allows Stille and Suzuki diversification to generate 8‑aryl and 8‑hetaryl guanine analog libraries in a single synthetic step [1]. N2‑pivaloylguanine (CAS 136675-82-6) lacks this handle, making the target compound the preferred starting material for any project requiring C8 functionalization while maintaining N2 protection. The predicted LogP of ~0.83 also suggests favorable organic‑phase partitioning during workup of cross‑coupling reactions compared to more polar N2‑acetyl analogs [2].

Development of Purine Riboswitch‑Targeting Antimicrobial Agents

The sterically demanding N2‑pivaloyl group disrupts Watson–Crick pairing at the guanine riboswitch, a property demonstrated for N2‑pivaloylguanine in SPR assays [1]. The 8‑bromo derivative retains this steric profile while adding synthetic versatility, making it suitable for structure‑activity relationship (SAR) studies aimed at identifying antimicrobial compounds that selectively modulate riboswitch function in pathogenic bacteria [2].

Anticancer Lead Discovery Requiring Controlled Tautomeric Identity

With an initial HeLa cytotoxicity IC50 of 15 µM and ROS‑mediated apoptosis as a proposed mechanism, the compound can serve as a starting point for medicinal chemistry optimization in cervical cancer models [1]. The availability of NMR‑characterized batches ensures that the tautomeric state (N7‑H vs. N9‑H) is known, which is critical because tautomeric form can influence hydrogen‑bonding patterns with biological targets and affect SAR interpretation [2].

Intermediate for Prodrug and Lipophilic Purine Analog Design

The predicted LogP differential of ~+0.62 versus N2‑acetyl‑8‑bromoguanine [1] makes the target compound advantageous for designing lipophilic purine prodrugs or analogs intended to cross lipid membranes. The pivaloyl group also provides steric protection against N2‑deacylation by cellular amidases, potentially improving metabolic stability compared to acetyl or isobutyryl analogs [2].

Quote Request

Request a Quote for N-(8-Bromo-6-oxo-6,9-dihydro-1H-purin-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.